![molecular formula C16H15N5O3 B2505521 N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478064-64-1](/img/structure/B2505521.png)
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide" is not directly studied in the provided papers. However, similar compounds with pyridinyl and hydrazine components have been investigated. For instance, the first paper discusses a molecule with a pyridinyl group and a hydrazine moiety, specifically N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine, characterized using various spectroscopic techniques and quantum chemical calculations . The second paper examines Ni(II) complexes involving pyridine and hydrazine derivatives, which could offer insights into the coordination chemistry and potential reactivity of similar compounds .
Synthesis Analysis
The synthesis of the compounds related to the one is not detailed in the provided papers. However, the synthesis of complex compounds typically involves the formation of ligands that can chelate metal ions, as seen in the Ni(II) complexes described in the second paper . These processes often require careful control of reaction conditions to ensure the correct coordination geometry and purity of the final product.
Molecular Structure Analysis
The molecular structure of the related compounds has been determined using X-ray crystallography, which provides precise information about the geometry and conformation of the molecules . Quantum chemical calculations, such as Hartree-Fock and density functional theory (DFT) methods, have been used to predict and corroborate the experimental findings, offering a deeper understanding of the electronic structure and properties of these molecules .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not discussed, the papers provide insights into the reactivity of similar compounds. For example, the Ni(II) complexes exhibit coordination chemistry with nitrogen and sulfur donor sites from bidentate ligands, forming chelate rings that could influence the reactivity and stability of the complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds can be inferred from spectroscopic data and thermal analyses. The first paper provides NMR, IR, UV-visible spectroscopy data, and X-ray crystallography results, which are essential for understanding the electronic and structural properties of the molecule . The second paper includes thermal studies, which reveal the stability and decomposition patterns of the Ni(II) complexes, potentially offering comparative data for the thermal behavior of related compounds .
Aplicaciones Científicas De Investigación
Antitubercular Activity
Research on derivatives of hydrazinecarboxamide, such as 2-isonicotinoylhydrazinecarboxamide, has shown significant antitubercular activity against various Mycobacterium species. These compounds, through structural modification, have demonstrated efficacy comparable to isoniazid, a cornerstone antitubercular drug, with minimal cytotoxicity. This highlights their potential for the rational design of new leads in anti-TB therapy (Asif, 2014).
Synthesis and Applications in Organic Chemistry
The discovery of new rearrangements and structural corrections in the synthesis of polyfunctional heteroaromatics underscores the dynamic nature of organic synthesis research. Studies involving arylhydrazonals and their reaction with various compounds have led to novel insights into the formation of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Moustafa et al., 2017).
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with the target compound, have been extensively researched for their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, showing promise in the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova et al., 2018).
Heterocyclic N-Oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, exhibit a wide range of biological activities, highlighting their potential in drug development. These compounds have been utilized in asymmetric catalysis, synthesis, and as metal complexes in medicinal applications, demonstrating their versatility and importance in advancing pharmaceutical research (Li et al., 2019).
Propiedades
IUPAC Name |
1-phenyl-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(19-20-16(23)18-12-6-2-1-3-7-12)14-9-13(21-24-14)11-5-4-8-17-10-11/h1-8,10,14H,9H2,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIVLPHBMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


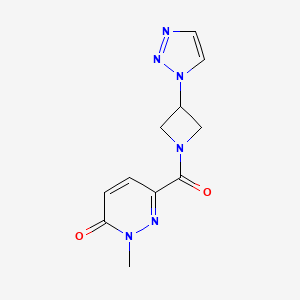
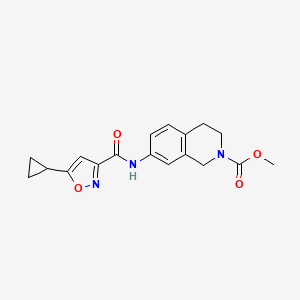
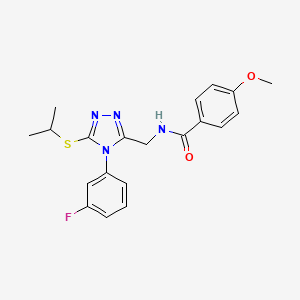
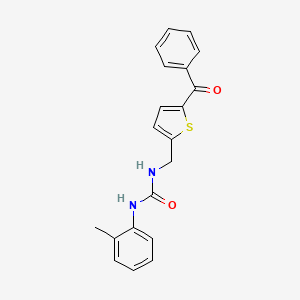
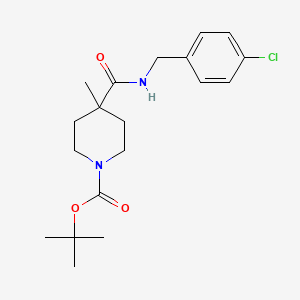
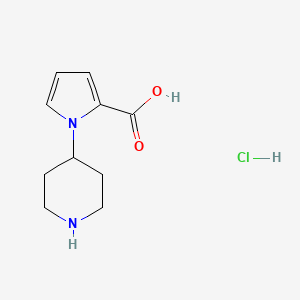
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)
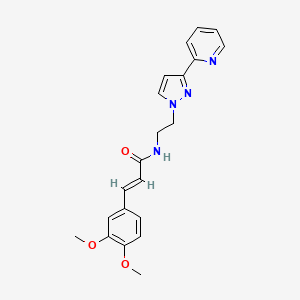
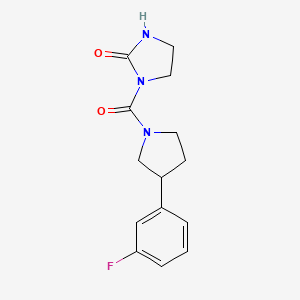
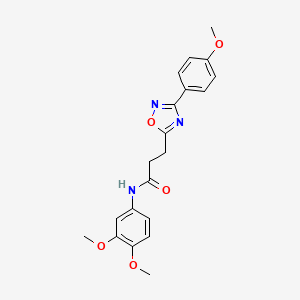
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)